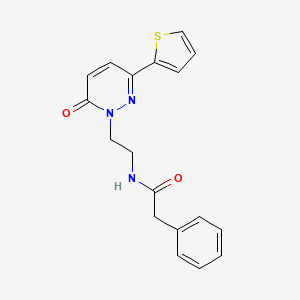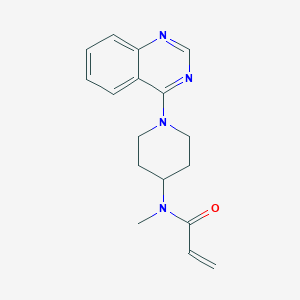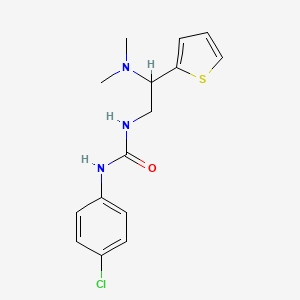
N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride typically involves the reaction of N-methyl-1,2,4-triazole with formaldehyde and subsequent reduction. The reaction conditions often include the use of solvents such as toluene and catalysts like aluminum methylate under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as microwave-assisted synthesis, which can enhance reaction rates and yields . The use of continuous flow reactors is also common to ensure consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas and palladium for reduction, and alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,4-Triazole: Shares the triazole ring structure but has different substituents, leading to varied applications.
Uniqueness
N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
2377033-99-1 |
|---|---|
Molekularformel |
C5H12Cl2N4 |
Molekulargewicht |
199.08 |
IUPAC-Name |
N-methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-3-5-7-4-9(2)8-5;;/h4,6H,3H2,1-2H3;2*1H |
InChI-Schlüssel |
IFEXWKFMPDSIDK-UHFFFAOYSA-N |
SMILES |
CNCC1=NN(C=N1)C.Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)
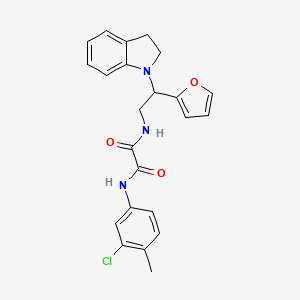
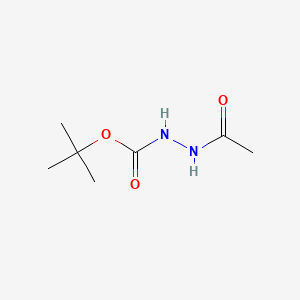

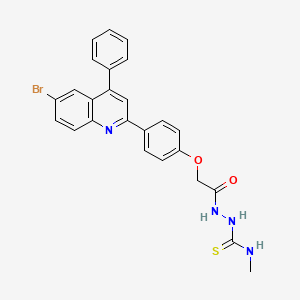
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)
![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
